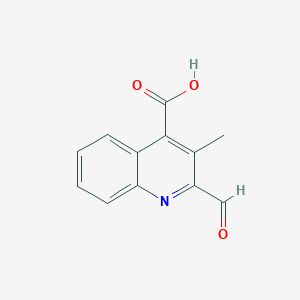

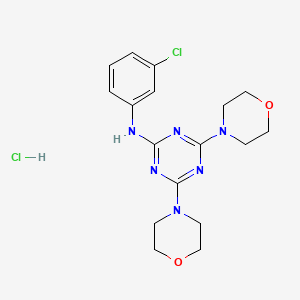

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds typically involves multi-component reactions, such as the Biginelli reaction. This reaction is catalyzed by substances like sodium hydrogen sulfate, facilitating the formation of tetrahydropyrimidine derivatives from the reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea or N-phenylthiourea in ethanol, yielding products in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

The molecular structure and conformational analysis of tetrahydropyrimidine derivatives have been thoroughly studied using X-ray crystallography and quantum chemical calculations. These analyses reveal that the heterocyclic ring adopts specific conformations, and the presence of various substituents influences the overall molecular geometry and potential biological activity (Memarian et al., 2013).

Chemical Reactions and Properties

Tetrahydropyrimidines undergo various chemical reactions that modify their structure and enhance their biological activities. These reactions include cyclocondensation, alkylation, and acylation, leading to the formation of new derivatives with potential antimicrobial and anti-inflammatory properties (Akbari et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, including stability, melting points, and solubility, are crucial for their potential application in drug formulation. Spectroscopic, thermal, and dielectric studies provide insights into the stability and behavior of these compounds under various conditions (Vyas et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with biological targets, and the ability to form hydrogen bonds and other non-covalent interactions, are essential for understanding the mode of action of tetrahydropyrimidine derivatives. Studies on these compounds have shown significant inhibition of bacterial and fungal growth, indicating their antimicrobial potential (Akbari et al., 2008).

Scientific Research Applications

Synthesis and Catalysts

- The compound is used in the synthesis of various pyrimidine derivatives, like N,4-diaryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, through a process catalyzed by sodium hydrogen sulfate, offering moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

Structural and Conformational Analysis

- X-ray crystal structure analysis and quantum chemical calculations have been utilized for the structural and electronic characterizations of similar tetrahydropyrimidine derivatives, revealing the heterocyclic ring's conformation and stereocenter formation (Memarian et al., 2013).

Antimicrobial Activities

- Certain pyrimidine-5-carboxamide derivatives, synthesized via reactions involving similar compounds, have shown significant inhibition on bacterial and fungal growth, suggesting potential antimicrobial applications (Akbari et al., 2008).

Spectroscopic and Thermal Studies

- Pyrimidines and their derivatives, including compounds similar to the one , have been characterized by spectroscopic, thermal, and dielectric studies, enhancing understanding of their properties and potential applications (Vyas et al., 2013).

Potential as Biological Agents

- The compound is a precursor for various biological agents, with some derivatives synthesized from it demonstrating anti-proliferative and anti-microbial properties (Malani et al., 2016).

Antihypertensive Activities

- Some dihydropyrimidine derivatives, synthesized from compounds like the one , have been tested for antihypertensive activity, revealing new insights into structure-activity relationships (Rana, Kaur, & Kumar, 2004).

properties

IUPAC Name |

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHUBOPPGIUTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)

![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)

![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)

![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)